molecular formula C21H20N2O2 B2756972 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 953174-73-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No. B2756972
CAS RN: 953174-73-7
M. Wt: 332.403
InChI Key: MBIPDIHSZMVXIL-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Antibacterial Activities

A study by Joshi et al. (2011) explored the synthesis of a novel series of compounds derived from the cyclisation of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide, showing potential antibacterial activities against various bacterial strains. This suggests that derivatives of dihydroquinolinone and isoxazole, similar to the compound , might possess significant antibacterial properties, offering a pathway for developing new antimicrobial agents (Joshi et al., 2011).

Synthesis Methodologies

Research on the synthesis of heterocyclic compounds, such as dihydroquinolinones and isoxazoles, often involves multicomponent reactions that yield complex structures efficiently. For instance, Chebanov et al. (2008) described regio- and chemoselective protocols for synthesizing hexahydro pyrazoloquinolinones and tetrahydropyrazoloquinazolinones, highlighting the versatility of these methods in creating compounds with potential applications in medicinal chemistry and drug discovery (Chebanov et al., 2008).

Chemical Properties and Applications

Studies on the chemical properties and applications of dihydroquinolinones and isoxazoles reveal their potential in various fields, including materials science and pharmacology. For example, synthesis and DFT calculations on novel derivatives have been conducted to understand their electronic structures and nonlinear optical (NLO) properties, indicating potential applications in materials science and optoelectronics (Halim & Ibrahim, 2017).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-8-10-17(11-9-15)20-13-18(22-25-20)14-21(24)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIPDIHSZMVXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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